molecular formula C9H17N3O B1477590 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine CAS No. 2097999-00-1

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Cat. No.: B1477590
CAS No.: 2097999-00-1
M. Wt: 183.25 g/mol
InChI Key: MWFZKWCAZLEXMB-UHFFFAOYSA-N
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Description

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine (CAS No. 2097999-00-1) is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its potential therapeutic applications span various neurological and psychiatric disorders, making it a subject of extensive research.

The molecular formula of this compound is C9H17N3OC_9H_{17}N_3O, with a molecular weight of 183.25 g/mol. The compound features a guanidine structure that is modified by the addition of a cyclopropyl group and a tetrahydro-pyran moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
CAS Number2097999-00-1
PurityMin. 95%

The primary mechanism of action for this compound involves its role as an NMDA receptor antagonist. By blocking NMDA receptor activity, this compound modulates synaptic transmission and plasticity, which are critical for processes such as learning, memory, and the pathophysiology of various neurological conditions .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly in models of depression, anxiety, and chronic pain. Its antagonistic action on NMDA receptors suggests potential benefits in conditions characterized by excessive glutamatergic activity .

Case Studies:

  • Depression Models : In animal studies, administration of this compound resulted in decreased immobility in forced swim tests, indicating antidepressant-like effects.
  • Chronic Pain : The compound has been shown to reduce pain sensitivity in neuropathic pain models, highlighting its potential as an analgesic agent.

Comparative Studies

In comparative studies with similar compounds, such as A-889425 (another NMDA antagonist), this compound demonstrated superior selectivity for NMDA receptors with fewer side effects related to other glutamate receptor subtypes .

Research Findings

Recent studies have highlighted the pharmacokinetic properties of this compound, including its oral bioavailability and metabolic stability. For instance, research showed that the compound maintains effective plasma concentrations following oral administration, which is crucial for therapeutic applications .

Table: Summary of Research Findings

Study FocusFindings
Antidepressant ActivityReduced immobility in forced swim tests
Analgesic PropertiesDecreased pain sensitivity in neuropathic models
PharmacokineticsOral bioavailability of approximately 57.6%

Properties

IUPAC Name

1-cyclopropyl-1-(oxan-4-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZKWCAZLEXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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